tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride
Description
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate hydrochloride is a chiral carbamate derivative featuring a tetrahydrofuran (oxolane) ring system with stereospecific (3S,4S) configuration. The compound comprises a tert-butyl carbamate group protecting the amine functionality and a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications . Its molecular formula is C₁₀H₂₁ClN₂O₂, with a molecular weight of 245.32 g/mol .
Structurally, the oxolane ring introduces conformational rigidity, while the tert-butyl group provides steric protection, making the compound a valuable intermediate in drug discovery, particularly for protease inhibitors and antimicrobial agents .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNRRVQUXRSQGA-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Primary Amine Group
The synthesis begins with the protection of the primary amine group in the tetrahydrofuran (oxolane) backbone. tert-Butyl chloroformate (Boc-Cl) is the reagent of choice for introducing the Boc (tert-butoxycarbonyl) protecting group. The reaction is typically conducted in a biphasic system using dichloromethane (DCM) or ethyl acetate (EtOAc) as the solvent and an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the generated HCl. The Boc group stabilizes the amine against undesired side reactions during subsequent steps while maintaining compatibility with common organic solvents.
Key parameters include:
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Temperature : 0–5°C to minimize side reactions such as over-alkylation.
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Stoichiometry : A 1.1:1 molar ratio of Boc-Cl to the amine ensures complete protection.
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Workup : Sequential washing with brine and dilute hydrochloric acid removes excess reagents, yielding the Boc-protected intermediate with >95% purity.
Cyclization and Ring Formation
The oxolane ring is constructed via an intramolecular cyclization reaction. Starting from a linear precursor such as N-Boc-3-aminotetrahydrofuran-4-ol, the hydroxyl group is activated using mesyl chloride (MsCl) or tosyl chloride (TsCl) to form a leaving group. Subsequent treatment with a base, such as potassium tert-butoxide (t-BuOK), induces cyclization by nucleophilic displacement.
Mechanistic Insights :
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Activation : The hydroxyl group is converted to a mesylate or tosylate, enhancing its leaving ability.
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Cyclization : The Boc-protected amine acts as an intramolecular nucleophile, displacing the leaving group to form the oxolane ring.
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Stereochemical Control : The (3S,4S) configuration is preserved through steric guidance from the Boc group, ensuring high enantiomeric excess (ee >98%).
Optimization Strategies :
Deprotection and Hydrochloride Salt Formation
The final step involves Boc group removal under acidic conditions, followed by precipitation of the hydrochloride salt. Anhydrous HCl gas or a 4M HCl solution in dioxane is introduced to the Boc-protected intermediate, cleaving the carbamate bond and protonating the free amine.
Critical Parameters :
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Acid Concentration : Excess HCl ensures complete deprotection and salt formation.
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Precipitation : Adding diethyl ether or hexane to the reaction mixture induces crystallization, yielding the hydrochloride salt with ≥99% purity.
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Drying : Lyophilization or vacuum drying removes residual solvents, producing a free-flowing powder suitable for pharmaceutical use.
Alternative Methodologies and Industrial Adaptations
Phase-Transfer Catalysis (PTC) for Scalable Synthesis
A patent-pending method employs phase-transfer catalysis to streamline the synthesis (CN102020589B). The Boc-protected intermediate undergoes alkylation using methyl sulfate in the presence of tetrabutylammonium bromide (TBAB) and potassium hydroxide (KOH). This approach eliminates the need for cryogenic conditions and reduces reaction times from 24 hours to 6–8 hours.
Industrial-Scale Data :
Reductive Amination Route
For laboratories lacking specialized equipment, reductive amination offers a viable alternative. The ketone precursor, tert-butyl N-(4-oxooxolan-3-yl)carbamate, is reacted with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature, achieving 85–90% yield with minimal epimerization.
Advantages :
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Mild Conditions : Avoids strong acids/bases, preserving acid-sensitive functional groups.
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Scalability : Adaptable to continuous flow systems for high-throughput production.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate, also known as tert-butyl N-[(3S,4S)-4-aminotetrahydrofuran-3-yl]carbamate, is a chemical compound belonging to the carbamate class, specifically an ester or salt of carbamic acid. It is characterized by its stereochemistry and functional groups, making it useful in various scientific applications, especially in medicinal chemistry.
Chemical Properties
- Molecular Formula The molecular formula for tert-butyl N-[(3S,4S)-4-aminotetrahydrofuran-3-yl]carbamate is C9H18N2O3 . However, one source indicates C10H20N2O3.
- Molecular Weight It has a molecular weight of 202.25 .
- IUPAC Name tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate .
- CAS Numbers The compound has several CAS numbers, including 1628794-75-1 and 1704434-26-3 .
Synthesis
The synthesis of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate typically involves reacting tert-butyl carbamate with specific amino oxolane derivatives, requiring careful control of reaction conditions to achieve the desired stereochemistry. The reactions often need controlled environments, such as inert atmospheres (e.g., nitrogen) and specific temperatures, to prevent decomposition or side reactions. Solvents like ethanol are commonly used in these processes. A common method involves reacting a suitable amine with tert-butyl chloroformate in the presence of a base like triethylamine, usually in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Potential Applications
While specific biological data on tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate hydrochloride may be limited, similar carbamates have demonstrated activity in various therapeutic areas, including anti-inflammatory and antimicrobial effects. It can be used as a building block in the synthesis of more complex molecules. Tat-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate has potential applications in:
- Medicinal Chemistry The compound is relevant in medicinal chemistry due to its specific stereochemistry and functional groups.
- Scientific Research It has potential applications in modulating enzyme activity or receptor binding in biological systems.
- Organic Synthesis The compound is used as a building block for synthesizing complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their conformation, and modulating their activity. This can lead to various biochemical effects, which are the basis for its applications in research and medicine .
Comparison with Similar Compounds
Aminooxolane vs. Pyrrolidine Derivatives
Compounds with pyrrolidine rings (e.g., CAS 122536-76-9) exhibit higher conformational flexibility but lower stereochemical specificity compared to the oxolane-based target compound. The oxolane ring’s rigidity may enhance binding selectivity in enzyme inhibition .
Hydrochloride Salt vs. Free Base
The hydrochloride salt (CAS 1188263-72-0) improves aqueous solubility, critical for bioavailability in drug formulations, whereas free-base analogs (e.g., CAS 122536-76-9) are more lipophilic, favoring membrane penetration .
Substituent Effects
- Hydroxymethyl Group (CAS 1402566-32-8) : Introduces hydrogen-bonding capability, altering pharmacokinetic profiles .
- Bicyclic Systems (CAS 880545-32-4) : Increase structural complexity, often associated with improved metabolic stability .
Antimicrobial Activity
tert-butyl carbamate derivatives, including the target compound, show promise against multidrug-resistant Gram-positive bacteria.
Protease Inhibition
Analogous compounds (e.g., CMX990) bearing tert-butyl carbamate groups are potent SARS-CoV-2 3CL protease inhibitors (IC₅₀ = 0.02 µM), highlighting the pharmacophoric importance of this scaffold .
Biological Activity
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- CAS Number : 1704434-26-3
The biological activity of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate is primarily linked to its role as a potential inhibitor of key enzymes involved in neurodegenerative diseases. It has been shown to interact with:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
- β-secretase : This compound may also inhibit β-secretase activity, reducing the formation of amyloid-beta peptides associated with Alzheimer’s pathology.
In Vitro Studies
In vitro studies have demonstrated that tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate exhibits protective effects on neuronal cells against oxidative stress and neurotoxicity induced by amyloid-beta aggregates. The compound's ability to modulate inflammatory responses in astrocytes has also been observed.
In Vivo Studies
Research involving animal models has indicated that treatment with this compound can lead to significant reductions in amyloid plaque formation and improvements in cognitive function metrics.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate showed that it significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of pro-inflammatory cytokines such as TNFα and IL-6.
Case Study 2: Alzheimer’s Disease Model
In a scopolamine-induced model of Alzheimer's disease, the administration of tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate resulted in decreased levels of amyloid-beta and improved cognitive functions compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate hydrochloride, and how can stereochemical integrity be maintained?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate protecting group to the (3S,4S)-4-aminooxolan-3-yl scaffold. Key steps include:
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts to preserve stereochemistry at the (3S,4S) centers.
- Protection-Deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect the amine, followed by hydrochloric acid treatment for salt formation.
- Purification : Utilize column chromatography or recrystallization to isolate the hydrochloride salt with >98% purity (HPLC validation) .
Q. How can researchers verify the enantiomeric purity of this compound post-synthesis?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to confirm enantiomeric ratios.
- Polarimetry : Measure optical rotation and compare with literature values for the (3S,4S) configuration.
- NMR Spectroscopy : Analyze coupling constants and diastereotopic proton splitting patterns in - and -NMR spectra .
Q. What are the optimal storage conditions to prevent degradation of the hydrochloride salt?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to avoid hygroscopic absorption.
- Light Sensitivity : Protect from direct UV/visible light using amber glassware.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to monitor degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF, DMSO) to evaluate stability.
- Software Tools : Use COMSOL Multiphysics or Gaussian for reaction pathway optimization .
Q. How should researchers resolve contradictions in solubility data across different polar aprotic solvents?
- Methodological Answer :
- Systematic Solubility Screening : Test solvents (DMF, DMSO, THF) at varying temperatures (25–60°C) and concentrations (1–100 mM).
- Statistical Analysis : Apply ANOVA to identify solvent-specific trends and outliers.
- Spectroscopic Validation : Use -NMR to detect solvate formation or solvent-coordinated complexes .
Q. What experimental strategies are recommended for studying acid-catalyzed deprotection kinetics of the tert-butyl carbamate group?
- Methodological Answer :
- Kinetic Profiling : Monitor deprotection via in-situ HPLC or UV-Vis spectroscopy under controlled HCl concentrations (0.1–1 M).
- Rate Constant Determination : Use pseudo-first-order kinetics to calculate activation energy () via the Arrhenius equation.
- Mechanistic Probes : Introduce isotopic labeling (e.g., ) to trace proton transfer steps .
Q. How can AI-driven tools optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Machine Learning (ML) : Train models on historical reaction data (yield, purity, temperature) to predict optimal parameters.
- Automated Workflows : Integrate robotic platforms for high-throughput screening of catalysts and solvents.
- Process Simulation : Use COMSOL to model heat/mass transfer in batch reactors for scale-up feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
